molecular formula C21H19ClN4O5 B5583151 6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

Cat. No.: B5583151
M. Wt: 442.9 g/mol
InChI Key: KWDMSBAQVDEYBF-FOKLQQMPSA-N
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Description

6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole derivative with a chlorobenzyl halide under basic conditions.

    Coupling with benzoic acid: The final step involves the coupling of the pyrazole derivative with 2,3-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylpyrazole derivatives: These compounds share the pyrazole and chlorophenyl moieties and may have similar biological activities.

    Dimethoxybenzoic acid derivatives: These compounds share the benzoic acid moiety and may have similar chemical reactivity.

Uniqueness

6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole ring and the chlorophenyl group, along with the dimethoxybenzoic acid moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O5/c1-30-17-8-5-14(18(21(28)29)19(17)31-2)11-23-24-20(27)16-9-10-26(25-16)12-13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3,(H,24,27)(H,28,29)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDMSBAQVDEYBF-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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